molecular formula C16H12ClN3O2 B2459284 N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide CAS No. 842138-57-2

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide

Cat. No.: B2459284
CAS No.: 842138-57-2
M. Wt: 313.74
InChI Key: CELFYOCLKRUPLT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Biochemical Analysis

Biochemical Properties

It is known that quinoxaline derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide are currently under investigation. It is known that quinoxaline derivatives can have a broad range of effects on cells. For example, some quinoxaline derivatives have been found to have antiviral activity, inhibiting the replication of viruses within cells .

Molecular Mechanism

It is known that quinoxaline derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that quinoxaline derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that quinoxaline derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that quinoxaline derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that quinoxaline derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that quinoxaline derivatives can be directed to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst under reflux conditions. The resulting quinoxaline derivative is then chlorinated and acetylated to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and dihydroquinoxalines, each with distinct chemical and biological properties .

Scientific Research Applications

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide stands out due to its unique combination of a quinoxaline core with a chloro and acetamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELFYOCLKRUPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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